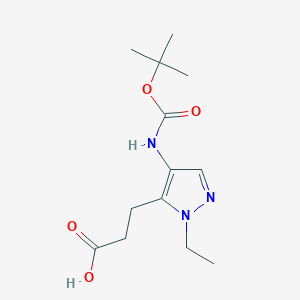

![molecular formula C26H33N3O6S2 B3001166 (Z)-2-(2-((4-(N,N-二异丁基磺酰基)苯甲酰)亚氨基)-6-甲氧基苯并[d]噻唑-3(2H)-基)乙酸甲酯 CAS No. 1005728-74-4](/img/structure/B3001166.png)

(Z)-2-(2-((4-(N,N-二异丁基磺酰基)苯甲酰)亚氨基)-6-甲氧基苯并[d]噻唑-3(2H)-基)乙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(Z)-methyl 2-(2-((4-(N,N-diisobutylsulfamoyl)benzoyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazole derivatives are known for their diverse biological activities and have been utilized in the development of various pharmaceuticals, including antibiotics such as the fourth generation of cephem antibiotics .

Synthesis Analysis

The synthesis of related thiadiazole compounds involves multiple steps, starting from simple precursors to more complex structures. For instance, the preparation of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, a modifier of cephalosporin antibiotics, was achieved from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, with the stereochemical structure confirmed by X-ray crystallography . Another related compound, the Z-isomer of 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetic acid, was synthesized through skeletal rearrangement of aminoisoxazoles and subsequent reactions involving alkoxycarbonyl isothiocyanates and O-methylhydroxylamime . These methods highlight the complexity and the precision required in the synthesis of thiadiazole derivatives.

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives is characterized by the presence of a thiadiazole ring, which imparts significant chemical properties to the compound. The exact structure of the compound is not detailed in the provided papers, but the structural analysis of similar compounds through techniques like X-ray crystallography provides unambiguous determination of stereochemistry, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiadiazole derivatives undergo various chemical reactions that are essential for their transformation into biologically active molecules. For example, the O-methylation of thiadiazole compounds has been shown to yield the desired Z-isomers, which are significant in the synthesis of cephem antibiotics . The optimization of reaction conditions, such as solvent, temperature, and time, is critical to achieve high yields of the desired products, as demonstrated in the synthesis of a benzothiazolyl thioester derivative .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. While the provided papers do not give specific details on the physical and chemical properties of the compound , they do suggest that the thiadiazole core imparts certain characteristics that are beneficial in pharmaceutical applications, such as antibiotic activity . The presence of various functional groups, such as the methoxyimino and acetic acid moieties, would affect the compound's solubility, stability, and reactivity.

科学研究应用

离子液体介质中的绿色合成

研究表明,类似于 (Z)-2-(2-((4-(N,N-二异丁基磺酰基)苯甲酰)亚氨基)-6-甲氧基苯并[d]噻唑-3(2H)-基)乙酸甲酯的化合物可以通过离子液体介质中的三组分串联反应合成。这种绿色合成方法以其简单和高效而著称,采用可回收的绿色溶剂,如 1-甲基-3-戊基咪唑溴化物 (Shahvelayati、Hajiaghababaei 和 Panahi Sarmad,2017)。

作为醛糖还原酶抑制剂的潜力

该化合物的某些衍生物已被评估为醛糖还原酶抑制剂。这些抑制剂因其在治疗糖尿病并发症方面的潜力而受到关注。具体而言,某些亚氨基噻唑烷-4-酮乙酸衍生物显示出有希望的抑制效力 (Ali、Saeed、Abbas、Shahid、Bolte 和 Iqbal,2012)。

在头孢菌素类抗生素中的合成

该化合物的衍生物已用于合成头孢菌素类抗生素,一种 β-内酰胺类抗生素。已经探索了制备这些衍生物的不同方法,强调了它们在抗生素合成中的重要性 (Tatsuta 等,1994)。

头孢克肟的中间体合成

使用该化合物的衍生物合成了头孢克肟(一种头孢菌素类抗生素)生产中至关重要的中间体。这突出了它在制药生产过程中的作用 (刘千春,2010)。

金属配合物的抗菌活性

对源自氨基苯并噻唑的苯并噻唑-亚氨基-苯甲酸席夫碱的研究(结构与所查询化合物相似)表明,它们的金属配合物表现出显着的抗菌活性。这证明了该化合物在开发抗菌剂中的潜在应用 (Mishra 等,2019)。

属性

IUPAC Name |

methyl 2-[2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H33N3O6S2/c1-17(2)14-28(15-18(3)4)37(32,33)21-10-7-19(8-11-21)25(31)27-26-29(16-24(30)35-6)22-12-9-20(34-5)13-23(22)36-26/h7-13,17-18H,14-16H2,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIWBZYVOYMZROO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)OC)CC(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H33N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

547.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

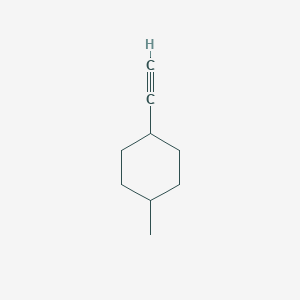

![methyl 1,3-dimethyl-6-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B3001083.png)

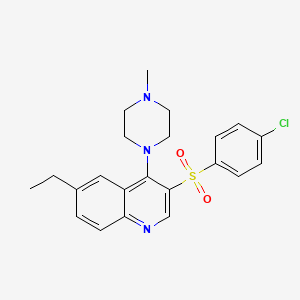

![2-[4-Ethoxy-2-[2-furanyl(oxo)methyl]imino-1,3-benzothiazol-3-yl]acetic acid methyl ester](/img/structure/B3001084.png)

![[5-(4-benzylpiperazine-1-carbonyl)-1H-pyrrol-3-yl]-cyclohexylmethanone](/img/structure/B3001088.png)

![8-chloro-2-(4-oxo-4H-chromene-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B3001093.png)

![1-[3-(2-Ethoxyethyl)-1-bicyclo[1.1.1]pentanyl]-N-methylmethanamine](/img/structure/B3001099.png)

![Indolo[2,3-a]carbazole, 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-11,12-dihydro-12-phenyl-](/img/structure/B3001101.png)

![N-(5-(1-(methylsulfonyl)piperidine-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B3001103.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B3001105.png)

![5-(3,4-dimethoxyphenyl)-2-(isopropylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B3001107.png)